molecular formula C15H19NO4 B2586793 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795480-60-2

4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2586793
CAS No.: 1795480-60-2
M. Wt: 277.32
InChI Key: OMTHSTMJXWXFLO-UHFFFAOYSA-N
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Description

This compound features a 2H-pyran-2-one core substituted with a 6-methyl group and a piperidin-4-yloxy moiety. The piperidine nitrogen is further functionalized with a cyclopropanecarbonyl group, contributing to its unique stereoelectronic and steric properties.

Properties

IUPAC Name

4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-10-8-13(9-14(17)19-10)20-12-4-6-16(7-5-12)15(18)11-2-3-11/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHSTMJXWXFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Cyclopropanecarbonyl Group: This step involves the reaction of a suitable precursor with a cyclopropane derivative under conditions that promote the formation of the cyclopropanecarbonyl group.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction, often involving a nucleophilic substitution or a reductive amination process.

    Pyranone Ring Formation: The final step involves the formation of the pyranone ring, which can be achieved through a condensation reaction between a suitable aldehyde or ketone and an enolizable compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyranone ring.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which 4-((1-(cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyclopropane and piperidine rings could play a role in binding to these targets, while the pyranone moiety might be involved in electronic interactions.

Comparison with Similar Compounds

Structural Analogues with Piperidine and Acyl Substitutions

The following compounds share the piperidin-4-yloxy or piperidin-4-yl backbone but differ in acyl or sulfonyl substituents, as documented in and :

Compound ID/Name Substituent on Piperidine Molecular Formula Molar Mass (g/mol) Synthesis Yield Key Features
4-((1-(Cyclopropanecarbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one (Target) Cyclopropanecarbonyl C₁₆H₂₁NO₄* 291.34* N/A High ring strain, compact substituent
BJ06506 () 3-(2-Ethoxyphenyl)propanoyl C₂₂H₂₇NO₅ 385.45 N/A Bulky aromatic substituent, increased lipophilicity
8a () 3-(Trifluoromethyl)benzamide C₂₃H₂₅F₃N₄O₂S 502.54 64.2% Electron-withdrawing CF₃ group
14d () 4-Fluorophenylsulfonyl C₁₉H₂₄FN₃O₄S 409.47 55.2% Sulfonyl group, enhanced polarity

*Calculated based on structural formula.

Key Observations :

  • Substituent Effects: The target compound’s cyclopropanecarbonyl group is smaller and more rigid than the 3-(2-ethoxyphenyl)propanoyl group in BJ06506, which may reduce steric hindrance and improve target binding .
  • Synthesis Efficiency : Yields for analogs in range from 35.2% (14b) to 65.2% (8c), suggesting that substituent choice impacts reaction pathways. The target compound’s synthesis may require optimization to address cyclopropane stability .

Pyran-2-one Derivatives with Varied Functionalization

Compounds with modified pyran-2-one cores or additional substituents ():

Compound Name/CAS (Source) Core Structure Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 2H-pyran-2-one 6-methyl, piperidin-4-yloxy, cyclopropane C₁₆H₂₁NO₄ 291.34
6-(4-Methyl-2-oxopentyl)-4-hydroxy-2-pyrone () 2-pyrone (tautomer of pyran-2-one) 4-hydroxy, 4-methyl-2-oxopentyl C₁₁H₁₄O₄ 210.23
82647-26-5 () 4H-pyran-4-one 3-hydroxy, hydroxymethyl, piperidinylmethyl C₁₂H₁₇NO₄ 239.27

Key Observations :

  • Core Modifications : The 4H-pyran-4-one derivative (CAS 82647-26-5) has a hydroxyl group at position 3, increasing polarity and hydrogen-bonding capacity compared to the target’s 2H-pyran-2-one structure .
  • Solubility: notes that 6-(4-methyl-2-oxopentyl)-4-hydroxy-2-pyrone is slightly water-soluble due to its hydroxyl group, whereas the target’s methyl and cyclopropane groups may reduce aqueous solubility .

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